1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone
Brand Name: Vulcanchem
CAS No.: 497060-44-3
VCID: VC21374425
InChI: InChI=1S/C23H23ClN2O/c1-17-9-10-20(24)16-22(17)25-11-13-26(14-12-25)23(27)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,16H,11-15H2,1H3
SMILES: CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43
Molecular Formula: C23H23ClN2O
Molecular Weight: 378.9g/mol

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone

CAS No.: 497060-44-3

Cat. No.: VC21374425

Molecular Formula: C23H23ClN2O

Molecular Weight: 378.9g/mol

* For research use only. Not for human or veterinary use.

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone - 497060-44-3

Specification

CAS No. 497060-44-3
Molecular Formula C23H23ClN2O
Molecular Weight 378.9g/mol
IUPAC Name 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone
Standard InChI InChI=1S/C23H23ClN2O/c1-17-9-10-20(24)16-22(17)25-11-13-26(14-12-25)23(27)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,16H,11-15H2,1H3
Standard InChI Key IMLFFOCQVPCSEV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43
Canonical SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43

Introduction

Key Chemical Features

  • The presence of the chlorine atom enhances the compound's lipophilicity and may contribute to its biological activity.

  • The naphthalene ring provides aromatic stability and potential π-π interactions in biological systems.

  • The piperazine moiety is commonly found in bioactive molecules due to its ability to interact with biological targets such as receptors or enzymes.

Synthesis

The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone typically involves:

  • Preparation of the Piperazine Intermediate:

    • Functionalization of piperazine with a 5-chloro-2-methylphenyl group through nucleophilic substitution or alkylation reactions.

  • Coupling with Naphthalenyl Ethanone:

    • The naphthalenyl ethanone moiety can be introduced via Friedel-Crafts acylation or other carbon-carbon coupling reactions.

Potential Applications

Compounds containing similar structural motifs (chlorophenyl-piperazine derivatives) are known for diverse pharmacological activities, including:

  • CNS Activity: Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors), making them candidates for antidepressant, anxiolytic, or antipsychotic drugs.

  • Antimicrobial Properties: Substituted piperazines exhibit antibacterial or antifungal activities.

  • Anticancer Potential: Aromatic ketones like naphthalenyl ethanones are explored for their cytotoxic effects on cancer cells.

Mechanism of Action

Although specific data on this compound is unavailable, related compounds act by:

  • Binding to specific receptor sites (e.g., serotonin receptor antagonists).

  • Inhibiting enzymes critical for disease progression (e.g., proteases or kinases).

Research Findings

While no direct studies on this exact compound were found, structurally related molecules have been studied extensively:

  • Substituted piperazines are reported to exhibit high receptor affinity in CNS disorders .

  • Naphthalene derivatives have shown promise in anticancer research due to their ability to intercalate DNA .

Challenges

  • Limited aqueous solubility may hinder bioavailability.

  • Potential toxicity due to the presence of halogenated aromatic groups.

Future Research

  • Further studies on its pharmacokinetics and pharmacodynamics are necessary.

  • Structural optimization could enhance selectivity and reduce off-target effects.

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